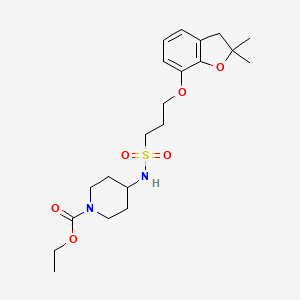

Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate

説明

Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in the scientific community due to its multifaceted applications. The unique structure of this compound allows it to be used in various research fields, including chemistry, biology, medicine, and industry. The distinctive features of its molecular structure enable it to participate in diverse chemical reactions, making it a valuable entity for scientific exploration.

特性

IUPAC Name |

ethyl 4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O6S/c1-4-27-20(24)23-11-9-17(10-12-23)22-30(25,26)14-6-13-28-18-8-5-7-16-15-21(2,3)29-19(16)18/h5,7-8,17,22H,4,6,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUNCCDJMSQWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NS(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate involves multiple reaction steps. Typically, the preparation starts with the formation of the benzofuran moiety, followed by the introduction of the sulfonamide and piperidine groups. Key steps include:

Formation of the Benzofuran Core: : This can be achieved through a Friedel-Crafts alkylation reaction, where a benzene ring is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Sulfonation and Amination: : The benzofuran derivative undergoes sulfonation using sulfur trioxide or chlorosulfonic acid, followed by amination with an appropriate amine.

Carbamate Formation:

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate can be optimized using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and scalability. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

化学反応の分析

Types of Reactions

Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: : The benzofuran ring can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: : The compound can be reduced using hydrogenation reactions, typically with palladium on carbon as the catalyst.

Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, where the sulfonamide nitrogen can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Hydrogen gas with palladium on carbon catalyst.

Substitution: : Sodium hydride in the presence of the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid derivatives, while reduction may result in fully saturated carbamate compounds.

科学的研究の応用

Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate finds applications in various scientific fields:

Chemistry: : As an intermediate in organic synthesis and a precursor for complex molecule formation.

Biology: : Used in biochemical assays to study enzyme interactions and inhibitor effects.

Medicine: : Investigated for potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: : Utilized in the development of specialty chemicals and advanced materials.

作用機序

The mechanism by which ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound's sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes by binding to their active sites. Additionally, the benzofuran moiety can engage in π-π interactions with aromatic amino acid residues in proteins, stabilizing the inhibitor-protein complex.

類似化合物との比較

Similar Compounds

Ethyl 4-(3-((2,3-dihydrobenzofuran-5-yl)oxy)propylsulfonamido)piperidine-1-carboxylate

Methyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate

Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-6-yl)oxy)propylsulfonamido)piperidine-1-carboxylate

Highlighting Uniqueness

What sets ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate apart from its analogs is the specific positioning of the dimethyl groups and the benzofuran moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, offering advantages in selectivity and potency for targeted applications.

Whew, that's quite the molecular marvel you've got there! Did this help, or do you need any more specifics?

生物活性

Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate is C21H32N2O6S, with a molecular weight of 440.56 g/mol. The structure includes a piperidine ring, a sulfonamide group, and a dihydrobenzofuran moiety, which are known to influence its biological activity.

Anticancer Properties

Research indicates that compounds related to benzofurans exhibit significant anticancer properties. In a study evaluating various benzofuran derivatives, it was found that modifications to the benzofuran core can enhance potency against cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values as low as 0.531 μM against certain cancer types, indicating strong inhibition of cancer cell proliferation .

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate has been studied for its potential as a PARP inhibitor. PARP plays a critical role in DNA repair mechanisms; thus, its inhibition can lead to increased sensitivity in cancer cells to chemotherapy. The lead compound from related studies demonstrated moderate PARP inhibitory activity with an IC50 of 9.45 μM . The structural characteristics that facilitate binding to the PARP active site were elucidated through docking studies.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate can be largely attributed to its structural components. The presence of the sulfonamide group and the dihydrobenzofuran moiety are crucial for enhancing its interaction with biological targets. Variations in these groups have been shown to affect potency and selectivity in inhibiting various enzymes involved in cancer progression .

Case Studies

Q & A

Q. Table 1: Optimized Reaction Conditions for Sulfonamide Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents sulfonate hydrolysis |

| Solvent | DMF | Enhances nucleophilicity |

| Base | K₂CO₃ | 85–90% yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。